Molecular Weight Reduction vs. Aromatic N'-Substituted Analogs: Implications for Ligand Efficiency and Permeability
3-Cyclopentyl-1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea (MW 332.46 g/mol) is 13–19% lighter than three of its four closest commercially available analogs bearing aromatic N'-substituents . Lower molecular weight, when coupled with retained or improved target potency, translates directly into superior ligand efficiency (LE = 1.4 × pKi / heavy atom count) and more favorable permeability characteristics per Lipinski's Rule of 4/5 guidelines. This molecular weight advantage is particularly relevant for central nervous system (CNS) drug discovery programs where MW < 400 is a recommended threshold [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 332.46 |
| Comparator Or Baseline | CAS 2034376-50-4 (benzodioxole analog): 384.45; CAS 2034357-82-7 (4-CF3-phenyl analog): 408.44; CAS 2034458-99-4 (4-methoxyphenyl analog): 382.48; CAS 2034294-82-9 (thiophen-2-yl analog): 346.46 |
| Quantified Difference | 52.0 g/mol (13.5%) lighter than closest aromatic comparator (thiophene analog); 76.0 g/mol (18.6%) lighter than CF3-phenyl analog |
| Conditions | Calculated from molecular formula; all comparators share identical N,N-dimethylpiperidine-1-sulfonamide core scaffold with urea linker at the 4-position |
Why This Matters
For fragment-based screening libraries and CNS-targeted programs, lower molecular weight is a procurement-relevant differentiator because it increases the probability of downstream lead optimization success as defined by ligand efficiency metrics.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. 2010;1(6):435-449. (Establishes MW < 400 as a key CNS drug-likeness parameter.) View Source
